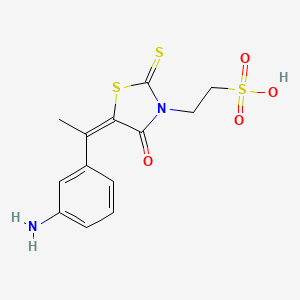

(E)-2-(5-(1-(3-aminophenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

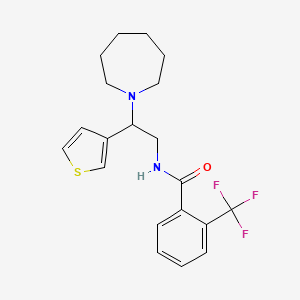

The compound is a complex organic molecule with several functional groups. It contains an ethylidene group, a thioxothiazolidinone group, and a sulfonic acid group. The presence of these groups suggests that the compound may have interesting chemical properties and could potentially be involved in a variety of chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. It would be interesting to analyze its structure in detail, including the spatial arrangement of its atoms and the types of bonds between them .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the ethylidene group might be involved in reactions with nucleophiles, while the sulfonic acid group could potentially engage in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be affected by the polar sulfonic acid group, while its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .Aplicaciones Científicas De Investigación

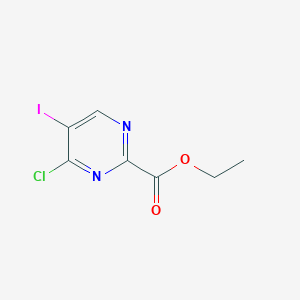

Synthesis and Characterization

- The study of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, derived from similar thiazolidinone compounds, emphasizes the importance of structural manipulation in exploring their antimicrobial activity and docking studies, showcasing the potential of these compounds in pharmaceutical applications (Spoorthy et al., 2021).

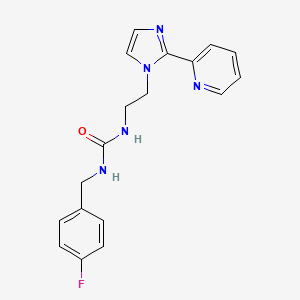

Pharmacological Potential

- Thiazolidinone derivatives have been synthesized with significant trypanocidal and anticancer activities, indicating the therapeutic potential of these compounds against specific diseases (Holota et al., 2019).

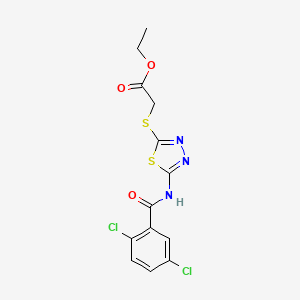

Material Science and Corrosion Inhibition

- Azo derivatives of thiazolidinone compounds have shown excellent potential as corrosion inhibitors for mild steel in hydrochloric acid environments, suggesting applications in material protection and engineering (Bedair et al., 2022).

Molecular Dynamics and Computational Chemistry

- Studies on thiazole and thiadiazole derivatives, structurally related to the compound , have utilized quantum chemical and molecular dynamics simulations to predict their efficiency as corrosion inhibitors for iron, demonstrating the utility of computational methods in evaluating the practical applications of chemical compounds (Kaya et al., 2016).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(5E)-5-[1-(3-aminophenyl)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S3/c1-8(9-3-2-4-10(14)7-9)11-12(16)15(13(20)21-11)5-6-22(17,18)19/h2-4,7H,5-6,14H2,1H3,(H,17,18,19)/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRIXVZDOIHESB-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1C(=O)N(C(=S)S1)CCS(=O)(=O)O)C2=CC(=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\1/C(=O)N(C(=S)S1)CCS(=O)(=O)O)/C2=CC(=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((3,4-dimethoxyphenethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2748326.png)

![2-(4-ethoxyphenyl)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2748327.png)

![1-(3-bromobenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2748330.png)

![N-(2-(6-((1-phenylethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2748334.png)

![2-Methoxy-4-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl-phenyl 3-methylbenzoate](/img/structure/B2748339.png)

![1-(2-Methoxyethyl)-3,9-dimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2748341.png)

![N-(4-ethylphenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2748343.png)